

Application Notes and Protocols for HPLC Quantification of Fenoverine in Plasma

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Compound of Interest

Compound Name: *Fenoverine*

Cat. No.: *B1204210*

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These application notes provide detailed methodologies for the quantitative analysis of **fenoverine** in plasma samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Method 1: Reversed-Phase HPLC with UV Detection following Liquid-Liquid Extraction

This method, adapted from a validated study, is a reliable and economical approach for determining **fenoverine** concentrations in human serum or plasma.^[1] It utilizes a common C18 column and a straightforward liquid-liquid extraction for sample cleanup.

Quantitative Data Summary

| Parameter | Value |
|--------------------------------------|--------------------------------|
| Linearity Range | 5 - 2000 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL ^[1] |
| Retention Time (Fenoverine) | 6.76 min ^[1] |
| Retention Time (IS - Chlorpromazine) | 8.19 min ^[1] |
| Run Time | 10 min ^[1] |
| Intra-day Precision (%CV) | 2.30 - 2.84 ^[1] |
| Inter-day Precision (%CV) | 1.01 - 2.34 ^[1] |
| Absolute Recovery | 84.19 - 105.73% ^[1] |

Experimental Protocol

1. Materials and Reagents:

- **Fenoverine** reference standard
- Chlorpromazine hydrochloride (Internal Standard, IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Dichloromethane (Analytical grade)
- Triethylamine (Analytical grade)
- Orthophosphoric acid (GR grade)
- Sodium hydroxide
- Double distilled water
- Human plasma (K2-EDTA)

2. Instrumentation:

- HPLC system with UV-Visible detector (e.g., Shimadzu LC-10AT with SPD-10A)[1]
- Analytical Column: Inertsil ODS-3V, C18, 5 μ m, 4.6 x 250 mm[1]
- Data acquisition software

3. Chromatographic Conditions:

- Mobile Phase: Acetonitrile, water, and 0.375% v/v triethylamine (pH adjusted to 2.5 with orthophosphoric acid) in the ratio of 41:59 v/v.[1]
- Flow Rate: 1.0 mL/min[1]
- Detection Wavelength: Not specified in the abstract, but 254 nm is a common wavelength for similar compounds.[2]
- Injection Volume: 100 μ L
- Column Temperature: Ambient

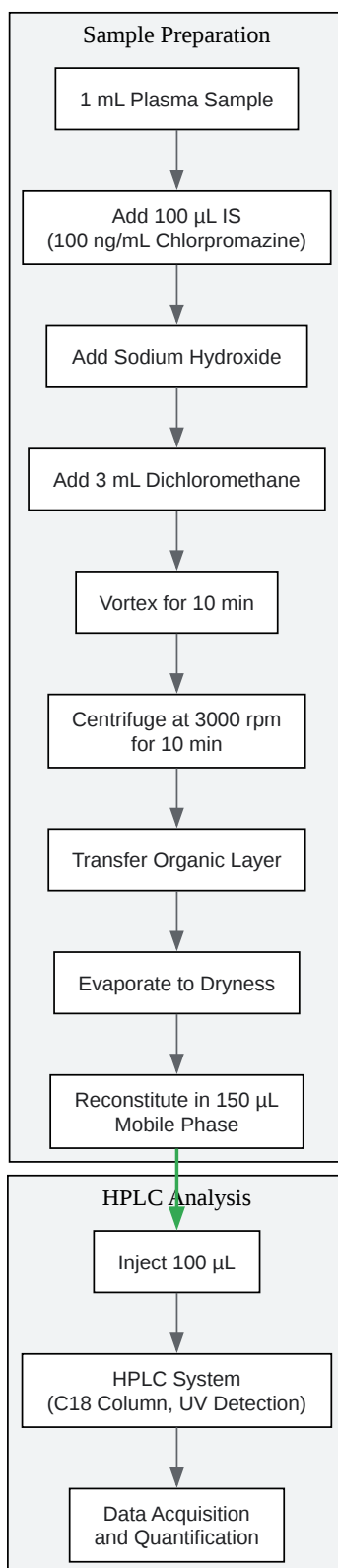
4. Preparation of Solutions:

- Standard Stock Solutions: Prepare 1 mg/mL stock solutions of **fenoverine** and chlorpromazine HCl (IS) in methanol.
- Working Standard Solutions: Dilute the stock solutions with methanol to prepare working standards. For plasma calibration curve, spike appropriate volumes of the diluted stock solution into 1 mL of plasma to get concentrations of 5, 10, 100, 500, 1000, and 2000 ng/mL. [1]
- Internal Standard Spiking Solution: Prepare a 100 ng/mL solution of chlorpromazine HCl in methanol.

5. Sample Preparation (Liquid-Liquid Extraction):

- To 1 mL of plasma sample (or standard/QC), add 100 μ L of the 100 ng/mL internal standard solution.
- Add a specific concentration of sodium hydroxide to make the sample alkaline, which aids in precipitating the drug.^[1]
- Add 3 mL of dichloromethane.
- Vortex for 10 minutes.
- Centrifuge at 3000 rpm for 10 minutes.
- Transfer the lower organic layer (dichloromethane) to a clean tube.
- Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue with 150 μ L of the mobile phase.
- Inject 100 μ L into the HPLC system.

Experimental Workflow Diagram



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Caption: Liquid-Liquid Extraction and HPLC Analysis Workflow.

Method 2: HPLC with Protein Precipitation (General Protocol)

Protein precipitation is a simpler and faster, though potentially less clean, method for sample preparation.^{[3][4]} This general protocol can be optimized for **fenoverine** analysis.

Experimental Protocol

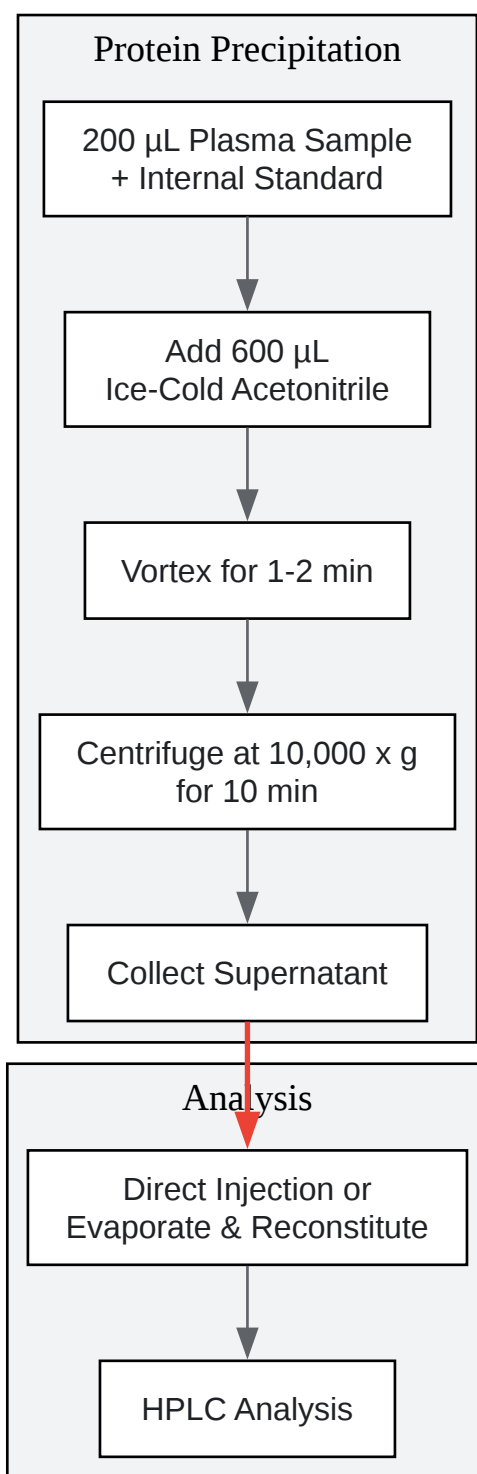
1. Materials and Reagents:

- **Fenoverine** and Internal Standard
- Acetonitrile (ice-cold) or Methanol (ice-cold)^[5]
- Human plasma (K2-EDTA)

2. Sample Preparation (Protein Precipitation):

- Pipette 200 µL of the plasma sample into a microcentrifuge tube.
- Add a small volume of a concentrated working solution of the internal standard.
- Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma is common).^[6]
- Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube.
- The supernatant can either be injected directly or evaporated and reconstituted in the mobile phase for better peak shape and compatibility.
- Inject an appropriate volume into the HPLC system.

Protein Precipitation Workflow Diagram



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Caption: Protein Precipitation Workflow for Plasma Samples.

Method 3: HPLC with Solid-Phase Extraction (General Protocol)

Solid-phase extraction (SPE) offers a more selective sample cleanup than protein precipitation, often resulting in cleaner extracts and reduced matrix effects.^[6] A reversed-phase (e.g., C8 or C18) SPE cartridge would be suitable for a non-polar compound like **fenoverine**.

Experimental Protocol

1. Materials and Reagents:

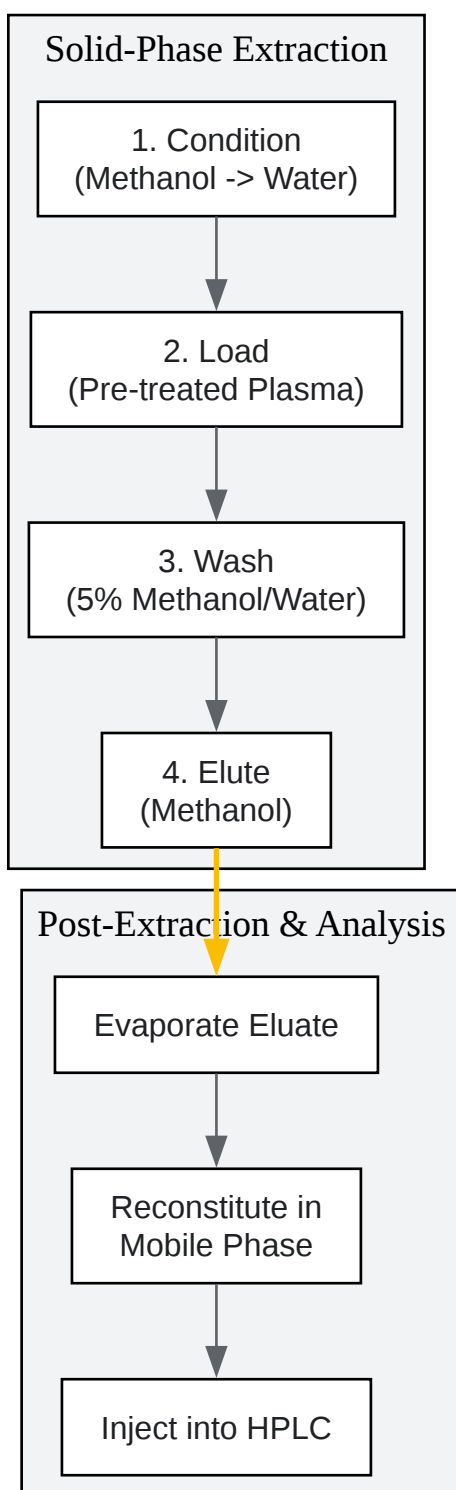
- **Fenoverine** and Internal Standard
- SPE Cartridges (e.g., C8 or C18, appropriate bed weight)
- Methanol (for conditioning and elution)
- Ultrapure water (for conditioning and washing)
- Human plasma (K2-EDTA)
- Optional: Mild acid (e.g., formic or phosphoric acid) for sample pre-treatment.

2. Sample Preparation (Solid-Phase Extraction):

- **Conditioning:** Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not let the sorbent bed go dry.
- **Sample Loading:** Pre-treat 500 µL of plasma by adding the internal standard and diluting with 500 µL of water or a weak acidic buffer. Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
- **Washing:** Wash the cartridge with 1 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.
- **Elution:** Elute the **fenoverine** and internal standard from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.

- Final Step: Evaporate the eluate to dryness under nitrogen and reconstitute in a small volume (e.g., 150 μ L) of the HPLC mobile phase.
- Inject into the HPLC system.

Solid-Phase Extraction Workflow Diagram



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Caption: Solid-Phase Extraction (SPE) General Workflow.

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